6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
6-phenyl-5-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2S2/c1-16(2)20-14-21(17(3)4)24(22(15-20)18(5)6)30-25-23(19-10-8-7-9-11-19)27-26-28(25)12-13-29-26/h7-18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHRNWZPBQMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antimicrobial, antifungal, antiviral, and antitumor agents.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes. More research is needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. The exact effects of this compound would depend on its specific mode of action and the biochemical pathways it affects.
Biological Activity
6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole is a compound belonging to the imidazo-thiazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, including immunomodulatory, antibacterial, antiviral, and anticancer effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a phenyl group and a thioether linkage, contributing to its biological properties.
Biological Activity Overview
The biological activities of imidazo[2,1-b]thiazole derivatives have been extensively studied. Below are key findings related to the compound in focus.
1. Immunomodulatory Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant immunomodulatory effects. A study demonstrated that these compounds could inhibit IgE antibody formation in mice at concentrations significantly lower than traditional immunomodulators like levamisole. Specifically, the effective concentration was reported to be around 100 µg/ml compared to 500 µg/ml for levamisole .
2. Antibacterial and Antiviral Activity
Imidazo[2,1-b]thiazole compounds have shown promising antibacterial and antiviral properties. These compounds act as active inductors of interferon in vivo, enhancing the immune response against infections. The antibacterial efficacy was evaluated through in vitro assays against various bacterial strains, showing a notable reduction in bacterial growth at low concentrations .
3. Anticancer Potential
The anticancer activity of this compound class has been highlighted in several studies. For example, a recent investigation into imidazo[2,1-b]thiazole-based aryl hydrazones revealed that certain derivatives exhibited cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values as low as 1.12 µM. These compounds induced apoptosis and cell cycle arrest in the G0/G1 phase .
Table 1: Summary of Biological Activities
Case Study 1: Immunomodulatory Effects
In a controlled study involving mice sensitized with rat thymocytes, the administration of imidazo[2,1-b]thiazole derivatives resulted in a statistically significant increase in lymph node mass compared to control groups. The results indicated a robust immunological response facilitated by these compounds .
Case Study 2: Anticancer Efficacy
A series of synthesized imidazo[2,1-b]thiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The most effective compound demonstrated an IC50 value of 1.12 µM against MDA-MB-231 cells and was further analyzed for apoptosis induction using annexin V-FITC assays, confirming its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituents at C-5 and C-6. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Solubility : The triisopropylphenylthio group increases molecular weight (~465 g/mol) and hydrophobicity, likely reducing aqueous solubility compared to derivatives with polar C-5 substituents (e.g., hydroxymethyl in ).
- Stability : Thioether linkages (as in the target compound) are generally stable under physiological conditions, whereas aldehyde-containing analogs (e.g., ) may exhibit reactivity toward nucleophiles.
Q & A
Q. What are the most efficient synthetic strategies for preparing imidazo[2,1-b]thiazole derivatives, and how do solvent-free methods enhance yield?
The synthesis of imidazo[2,1-b]thiazoles often employs multi-component reactions or Friedel-Crafts acylation. For example, fused derivatives can be synthesized via solvent-free Friedel-Crafts reactions using Eaton’s reagent (P2O5/MeSO3H), achieving yields of 90–96% with high selectivity . Catalyst-free, one-pot three-component reactions (e.g., aryl glyoxal, aryl amines, and 2-aminobenzothiazoles) eliminate the need for expensive metals and align with green chemistry principles . Solvent-free conditions minimize side reactions and simplify purification, making them ideal for scalable synthesis.
Q. What core pharmacological activities are associated with the imidazo[2,1-b]thiazole scaffold?
Imidazo[2,1-b]thiazoles exhibit broad pharmacological profiles, including anti-inflammatory (COX-2 inhibition) , anticancer (tubulin polymerization inhibition) , antimicrobial (Mycobacterium tuberculosis targeting) , and antioxidant activities . The scaffold’s versatility stems from its planar heterocyclic structure, which facilitates interactions with enzymes and receptors .
Q. How is the purity and structural integrity of imidazo[2,1-b]thiazole derivatives validated during synthesis?
Standard analytical techniques include thin-layer chromatography (TLC) for reaction monitoring, HPLC for purity assessment (>98%), and melting point determination via electrothermal apparatus . Spectroscopic methods (NMR, IR, and MS) confirm structural identity, while X-ray crystallography resolves complex stereochemistry .
Advanced Questions
Q. How do substituents at the C-5 position of the imidazo[2,1-b]thiazole ring influence biological activity and selectivity?
The C-5 substituent critically modulates target affinity. For example, bulky groups like 2,4,6-triisopropylphenylthio enhance COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket, while smaller substituents (e.g., methylsulfonyl) show mixed COX-1/COX-2 inhibition . In antimycobacterial studies, nitro or fluorophenyl groups at C-6 improve activity against Mycobacterium tuberculosis by enhancing membrane penetration . Structure-activity relationship (SAR) studies using systematic substituent variation are essential for optimizing selectivity .
Q. What mechanistic insights explain the anticancer activity of imidazo[2,1-b]thiazole derivatives?
These compounds often act as tubulin-targeting agents, disrupting microtubule assembly and inducing apoptosis in cancer cells . For example, derivatives with nitro or methoxyphenyl groups exhibit IC50 values <10 µM in breast cancer cell lines by stabilizing tubulin polymerization . Computational docking studies and mitochondrial depolarization assays can validate proposed mechanisms .
Q. How can researchers resolve contradictions in biological assay data for imidazo[2,1-b]thiazoles?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
Q. What role does the thioether group play in modulating pharmacokinetic properties?
The thioether group at C-5 enhances metabolic stability by resisting oxidative degradation compared to ether or amine analogs. For instance, 5-((2,4,6-triisopropylphenyl)thio) derivatives show prolonged half-lives in hepatic microsome assays due to steric hindrance from the triisopropylphenyl group . LogP calculations and in vitro permeability assays (e.g., Caco-2 monolayers) can further assess bioavailability.
Q. How can computational methods streamline the design of imidazo[2,1-b]thiazole derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or pantothenate synthetase . Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with antioxidant activity . ADMET prediction tools (e.g., SwissADME) optimize solubility and toxicity profiles early in design .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
